molecular formula C11H17FN2O2S B4620635 N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide

N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B4620635
M. Wt: 260.33 g/mol
InChI Key: YSLHOEHYIVIGAH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide is an organic compound that features a dimethylaminoethyl group attached to a fluorophenyl methanesulfonamide moiety

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide typically involves the reaction of 2-fluorobenzene with methanesulfonyl chloride to form 2-fluorophenyl methanesulfonate. This intermediate is then reacted with N,N-dimethylethylenediamine under basic conditions to yield the final product. The reaction conditions often include the use of an aprotic solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, leading to inhibition or activation of specific pathways. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-1-(2-chlorophenyl)methanesulfonamide
  • N-[2-(dimethylamino)ethyl]-1-(2-bromophenyl)methanesulfonamide
  • N-[2-(dimethylamino)ethyl]-1-(2-iodophenyl)methanesulfonamide

Uniqueness

N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it more suitable for certain applications compared to its chloro, bromo, or iodo analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O2S/c1-14(2)8-7-13-17(15,16)9-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLHOEHYIVIGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide
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N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide
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N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide
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N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide
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N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide
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N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide

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